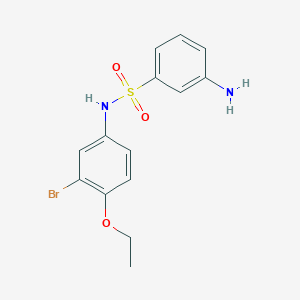

3-amino-N-(3-bromo-4-ethoxyphenyl)benzene-1-sulfonamide

描述

3-Amino-N-(3-bromo-4-ethoxyphenyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene sulfonamide core substituted with an amino group at position 3 and an N-linked 3-bromo-4-ethoxyphenyl moiety. This compound belongs to a class of molecules where structural modifications, such as halogenation (bromine) and alkoxy substitution (ethoxy), influence physicochemical properties and biological activity. Sulfonamides are historically significant as antimicrobial agents, targeting enzymes like dihydropteroate synthase in bacteria.

属性

IUPAC Name |

3-amino-N-(3-bromo-4-ethoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O3S/c1-2-20-14-7-6-11(9-13(14)15)17-21(18,19)12-5-3-4-10(16)8-12/h3-9,17H,2,16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXZYTUJUHLPOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(3-bromo-4-ethoxyphenyl)benzene-1-sulfonamide typically involves the following steps:

Bromination: The starting material, 4-ethoxyaniline, undergoes bromination to introduce a bromine atom at the para position relative to the ethoxy group.

Sulfonation: The brominated product is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar steps as the laboratory synthesis, with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反应分析

Substitution Reactions

The bromine atom at position 3 on the ethoxyphenyl ring undergoes nucleophilic substitution. Key reagents and conditions include:

Example :

Under Suzuki-Miyaura conditions, the bromine atom couples with boronic acids (e.g., phenylboronic acid) to yield biaryl products, enabling structural diversification for drug discovery .

Oxidation and Reduction

The amino and sulfonamide groups participate in redox reactions:

Key Finding :

Reduction of the sulfonamide group with LiAlH₄ generates a thiol intermediate, useful for further functionalization (e.g., disulfide bond formation) .

Coupling and Cyclization

The compound participates in cross-coupling and heterocycle-forming reactions:

Case Study :

Cyclocondensation with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) yields benzothiazole derivatives with enhanced fluorescence properties .

Amino Group Reactivity:

-

Acylation : Reacts with acetyl chloride to form acetamide derivatives .

-

Diazotization : Forms diazonium salts for Sandmeyer reactions (e.g., Br → CN substitution) .

Sulfonamide Reactivity:

Comparative Reactivity with Analogs

Comparison with structurally similar compounds highlights unique features:

Mechanistic Insights

科学研究应用

Chemical Properties and Reactivity

Molecular Formula : C14H15BrN2O3S

Molecular Weight : 371.25 g/mol

IUPAC Name : 3-amino-N-(3-bromo-4-ethoxyphenyl)benzenesulfonamide

The compound features an amino group, a sulfonamide group, a bromine atom, and an ethoxy group, which contribute to its diverse chemical reactivity. It can undergo various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced by other nucleophiles under suitable conditions.

- Oxidation and Reduction : The amino and sulfonamide groups are capable of participating in oxidation and reduction processes.

- Coupling Reactions : It can be utilized in coupling reactions, such as Suzuki-Miyaura coupling, to synthesize complex organic molecules.

Organic Synthesis

3-amino-N-(3-bromo-4-ethoxyphenyl)benzene-1-sulfonamide serves as a valuable building block in organic synthesis. Its unique functional groups allow chemists to create more complex molecules that can be used in various applications, including pharmaceuticals and agrochemicals. The ability to perform substitution and coupling reactions enhances its utility in synthetic pathways.

Enzyme Inhibition

Recent studies indicate that this compound has potential as an inhibitor of carbonic anhydrases (CAs), particularly CA IX and CA II. The following table summarizes its inhibitory activity:

| Enzyme | IC50 (nM) | Selectivity |

|---|---|---|

| CA IX | 10.93 - 25.06 | High |

| CA II | 1.55 - 3.92 | Moderate |

These findings suggest that the compound could be developed into a therapeutic agent targeting cancer-associated isoforms of carbonic anhydrases, making it relevant in cancer research.

Medicinal Chemistry

The sulfonamide moiety is well-known for its role in medicinal chemistry, particularly in antibiotic development. Compounds with similar structures have demonstrated antitumor and antimicrobial properties. Research indicates that derivatives of this compound may inhibit bacterial growth and suppress undesirable cell proliferation, indicating potential applications in cancer therapy .

Case Study 1: Enzyme Inhibition

A study focusing on the inhibition of carbonic anhydrases highlighted the effectiveness of 3-amino-N-(3-bromo-4-ethoxyphenyl)benzene-1-sulfonamide against CA IX. The compound's ability to selectively inhibit this enzyme at low concentrations underscores its potential as a targeted therapy for cancers where CA IX is overexpressed.

Case Study 2: Synthesis of Novel Derivatives

Researchers have explored the synthesis of novel derivatives based on the structure of 3-amino-N-(3-bromo-4-ethoxyphenyl)benzene-1-sulfonamide to enhance biological activity. These derivatives were tested for their efficacy against various cancer cell lines, showing promising results that warrant further investigation into their therapeutic potential .

作用机制

The mechanism of action of 3-amino-N-(3-bromo-4-ethoxyphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The amino and sulfonamide groups can form hydrogen bonds with proteins, affecting their function. The bromine atom can participate in halogen bonding, further influencing molecular interactions. These interactions can modulate enzyme activity, protein-protein interactions, and other cellular processes .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Variations and Substitution Patterns

The compound’s key structural features are compared to five analogs (Table 1), highlighting substituent positions and functional groups that modulate activity:

Table 1: Structural Comparison of Sulfonamide Derivatives

Key Observations:

- Halogenation : Bromine at the N-aryl group (target compound, ) may enhance lipophilicity and membrane penetration compared to chlorine ().

- Alkoxy Groups: Ethoxy (target compound, ) vs.

- Amino Position: The 3-amino substitution (target compound, ) vs. 4-amino () may influence hydrogen-bonding interactions with biological targets.

Lipophilicity and Solubility

- Ethoxy vs. Methoxy : Ethoxy’s larger size increases lipophilicity compared to methoxy, which could enhance tissue penetration but reduce aqueous solubility .

- Halogen Effects : Bromine’s higher molecular weight and polarizability compared to chlorine () may improve binding to hydrophobic enzyme pockets.

生物活性

3-amino-N-(3-bromo-4-ethoxyphenyl)benzene-1-sulfonamide is a sulfonamide derivative with a unique molecular structure that includes a bromine atom and an ethoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and anticancer properties. This article reviews the biological activity of this compound, supported by various research findings and case studies.

- Molecular Formula : C14H15BrN2O3S

- Molecular Weight : 371.25 g/mol

- IUPAC Name : 3-amino-N-(3-bromo-4-ethoxyphenyl)benzenesulfonamide

The presence of the bromine and ethoxy groups enhances the compound's chemical reactivity and biological activity, making it a subject of interest for further research.

The biological activity of 3-amino-N-(3-bromo-4-ethoxyphenyl)benzene-1-sulfonamide is attributed to its ability to interact with specific molecular targets. The amino and sulfonamide groups facilitate hydrogen bonding with proteins, influencing their function. Additionally, the bromine atom can participate in halogen bonding, which may further modulate enzyme activity and protein interactions.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of carbonic anhydrases (CAs), particularly CA IX and CA II. For instance, derivatives of benzenesulfonamides have shown IC50 values ranging from 10.93 nM to 25.06 nM against CA IX, indicating significant selectivity over CA II .

| Enzyme | IC50 (nM) | Selectivity |

|---|---|---|

| CA IX | 10.93 - 25.06 | High |

| CA II | 1.55 - 3.92 | Moderate |

These findings suggest that the compound could be developed into a therapeutic agent targeting cancer-associated isoforms of carbonic anhydrases.

Anticancer Activity

In vitro studies have demonstrated that 3-amino-N-(3-bromo-4-ethoxyphenyl)benzene-1-sulfonamide induces apoptosis in cancer cell lines such as MDA-MB-231. The compound significantly increased the percentage of annexin V-FITC-positive apoptotic cells, indicating its potential as an anticancer agent .

Study on Perfusion Pressure

A study evaluated the effects of various benzenesulfonamides on perfusion pressure in isolated organs. The results indicated that certain derivatives could decrease perfusion pressure in a time-dependent manner, suggesting cardiovascular implications .

| Compound | Dose (nM) | Effect on Perfusion Pressure |

|---|---|---|

| Control | - | Baseline |

| Compound A | 0.001 | Decrease |

| Compound B | 0.001 | Minimal Change |

This study underscores the importance of understanding the cardiovascular effects of sulfonamide derivatives.

Pharmacokinetics

The pharmacokinetic parameters of similar compounds indicate varying absorption and permeability characteristics across different biological models. For instance, computational models have been used to predict permeability through cellular membranes, suggesting that modifications to the sulfonamide structure can significantly impact its bioavailability and therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。